molecular formula C7H6ClNO2 B592625 6-Chloro-2-methylnicotinic acid CAS No. 137129-98-7

6-Chloro-2-methylnicotinic acid

Cat. No.: B592625
CAS No.: 137129-98-7
M. Wt: 171.58
InChI Key: SGHDEIVHYSOLRC-UHFFFAOYSA-N
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Description

6-Chloro-2-methylnicotinic acid is an organic compound with the molecular formula C₇H₆ClNO₂ It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a chlorine atom, and the hydrogen atom at the 2-position is replaced by a methyl group

Scientific Research Applications

6-Chloro-2-methylnicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-2-methylnicotinic acid can be synthesized through several methods. One common approach involves the chlorination of 2-methylnicotinic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as the chlorinating agents under reflux conditions. The reaction proceeds as follows:

2-Methylnicotinic acid+Thionyl chloride6-Chloro-2-methylnicotinic acid+Sulfur dioxide+Hydrogen chloride\text{2-Methylnicotinic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 2-Methylnicotinic acid+Thionyl chloride→6-Chloro-2-methylnicotinic acid+Sulfur dioxide+Hydrogen chloride

Another method involves the Suzuki-Miyaura coupling reaction, where this compound is formed by coupling 2-methyl-3-pyridineboronic acid with 6-chloropyridine-3-boronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus pentachloride. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The crude product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form 6-chloro-2-carboxynicotinic acid.

    Reduction: The carboxylic acid group can be reduced to form 6-chloro-2-methylpyridine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as ammonia, primary amines, or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 6-Chloro-2-carboxynicotinic acid.

    Reduction: 6-Chloro-2-methylpyridine.

    Substitution: Various substituted nicotinic acid derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 6-chloro-2-methylnicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methylnicotinic acid
  • 6-Methyl-2-chloronicotinic acid
  • 2-Methyl-6-chloronicotinic acid

Uniqueness

6-Chloro-2-methylnicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its chlorine and methyl groups confer unique reactivity and potential biological activity compared to other nicotinic acid derivatives.

Properties

IUPAC Name

6-chloro-2-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGHDEIVHYSOLRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673138
Record name 6-Chloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137129-98-7
Record name 6-Chloro-2-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-methylpyridine-3-carboxylic acid
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Synthesis routes and methods

Procedure details

Methyl 6-chloro-2-methylnicotinate (Example 423, Step 2) (900 mg, 4.85 mmol) was taken up in 2-methylpropan-2-ol (48.5 ml) and methanol (48.5 ml) and aqueous 1 molar potassium hydroxide (24.2 ml, 24.2 mmol) was added. The resulting slurry was heated at 60° C. for 4 hours, cooled to room temperature, and hydrochloric acid (1 M in water, 24.2 mL, 24.2 mmol) was added dropwise. The solution was then concentrated under reduced pressure until to afford a white solid, which was taken up in methanol and concentrated under reduced pressure. Water and ethyl acetate were added and the layers were separated. The aqueous layer was extracted with ethyl acetate three times. The combined organic layers were concentrated under reduced pressure to afford the title compound.
Quantity
900 mg
Type
reactant
Reaction Step One
Quantity
24.2 mL
Type
reactant
Reaction Step Two
Quantity
48.5 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
24.2 mL
Type
reactant
Reaction Step Five
Quantity
48.5 mL
Type
solvent
Reaction Step Five

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